molecular formula C7H4BF4KO B8060560 Potassium (4-fluoro-2-formylphenyl)trifluoroborate

Potassium (4-fluoro-2-formylphenyl)trifluoroborate

Cat. No.: B8060560
M. Wt: 230.01 g/mol
InChI Key: SXDREMIQAHXLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium (4-fluoro-2-formylphenyl)trifluoroborate is a chemical compound with the molecular formula C7H4BF4KO. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its applications in organic synthesis and its role as a reagent in various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (4-fluoro-2-formylphenyl)trifluoroborate can be synthesized through the reaction of 4-fluoro-2-formylphenylboronic acid with potassium fluoride and trifluoroboric acid. The reaction typically occurs in an aqueous medium and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of potassium trifluoro(4-fluoro-2-formylphenyl)boranuide involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-fluoro-2-formylphenyl)trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, boron esters, and substituted boron compounds, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism by which potassium trifluoro(4-fluoro-2-formylphenyl)boranuide exerts its effects involves the formation of stable boron-carbon bonds. The trifluoroborate group acts as a nucleophile, participating in various chemical reactions to form new compounds. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium (4-fluoro-2-formylphenyl)trifluoroborate is unique due to the presence of both a trifluoroborate group and a formyl group. This combination allows it to participate in a wider range of chemical reactions and makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

potassium;trifluoro-(4-fluoro-2-formylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4O.K/c9-6-1-2-7(8(10,11)12)5(3-6)4-13;/h1-4H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDREMIQAHXLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)F)C=O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.